
2-Amino-6-bromo-3-methoxybenzoic acid
Übersicht
Beschreibung
2-Amino-6-bromo-3-methoxybenzoic acid is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzoic acid, featuring an amino group at the 2-position, a bromine atom at the 6-position, and a methoxy group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-methoxybenzoic acid typically involves the bromination of 3-methoxybenzoic acid followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require the use of bromine or a brominating agent, concentrated sulfuric acid for nitration, and a reducing agent such as iron powder or tin chloride for the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow reactors for bromination and nitration processes. These methods ensure higher yields and purity of the final product while minimizing the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-bromo-3-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while the methoxy group can be demethylated under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions include substituted benzoic acids, biaryl compounds, and various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-bromo-3-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-6-bromo-3-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine and methoxy groups can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-bromobenzoic acid
- 2-Amino-4-bromobenzoic acid
- 2-Amino-5-methoxybenzoic acid
- 3-Bromo-2-methylbenzoic acid
Uniqueness
2-Amino-6-bromo-3-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of the amino, bromine, and methoxy groups allows for versatile modifications and applications in various fields of research.
Biologische Aktivität
2-Amino-6-bromo-3-methoxybenzoic acid (ABM) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 246.06 g/mol. The compound is characterized by:
- Amino group at the 2-position
- Bromine atom at the 6-position
- Methoxy group at the 3-position
This specific arrangement of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
The biological activity of ABM is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the bromine and methoxy groups enhance binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to effects such as anti-inflammatory and antimicrobial activities.
Antimicrobial Properties
ABM has been explored for its potential as an antimicrobial agent. Research indicates that compounds with similar structural features exhibit activity against Mycobacterium tuberculosis (Mtb), suggesting that ABM may also possess antitubercular properties. Studies have shown that derivatives of related compounds can inhibit Mtb growth in vitro under specific conditions, indicating a potential pathway for therapeutic development .
Synthesis Methods
The synthesis of ABM typically involves several steps, including the bromination of methoxybenzoic acid followed by amination. Various synthetic routes have been documented, emphasizing high yield and purity. For instance, one method reported yields exceeding 90% with high purity levels .
Case Study: Antimycobacterial Activity
In a study investigating the structure-activity relationship (SAR) of benzoic acid derivatives, ABM was identified as a compound of interest due to its unique functional groups. The study demonstrated that modifications to the amino and halogen substituents significantly influenced antimicrobial efficacy against Mtb strains. While ABM itself was not directly tested in vivo, related compounds showed promising results in murine models, suggesting that ABM could be developed further for similar applications .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the distinct biological profiles of ABM against structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Amino-3-bromobenzoic acid | Amino at 2-position, bromine at 3-position | Moderate antimicrobial activity |
2-Amino-4-bromobenzoic acid | Amino at 2-position, bromine at 4-position | Low antimicrobial activity |
2-Amino-5-methoxybenzoic acid | Amino at 2-position, methoxy at 5-position | High anti-inflammatory effects |
This compound | Amino at 2-position, bromine at 6-position, methoxy at 3-position | Promising antimicrobial potential |
This table illustrates that ABM's unique combination of substituents may confer enhanced biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
2-amino-6-bromo-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCXJHVLOBBQJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501550 | |
Record name | 2-Amino-6-bromo-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67303-48-4 | |
Record name | 2-Amino-6-bromo-3-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67303-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-bromo-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.